1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized via a condensation reaction involving hydrazine derivatives and β-diketones . The final compound is obtained by coupling the pyrazolo[3,4-d]pyrimidine core with the piperidine derivative through an ether linkage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, leading to disruption of its kinase activity.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Imidazo[1,2-b]pyridazine derivatives: These compounds have a similar imidazo[1,2-b]pyridazine moiety and are studied for their anticancer properties.
Uniqueness: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This dual functionality enhances its potential as a therapeutic agent compared to compounds with a single functional group.
Properties
Molecular Formula |
C20H24N8O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,6-dimethyl-4-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H24N8O/c1-13-11-28-17(22-13)4-5-18(25-28)29-12-15-6-8-27(9-7-15)20-16-10-21-26(3)19(16)23-14(2)24-20/h4-5,10-11,15H,6-9,12H2,1-3H3 |
InChI Key |
ZZVIJZVAAYLINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.